N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide
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Overview
Description
N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide typically involves the reaction of 2,6-dimethylaniline with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with 4-methoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide or benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Denatonium: Known for its extreme bitterness, used as a denaturant and aversive agent.
Lidocaine: A local anesthetic with a similar structural motif.
Uniqueness
N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
412940-24-0 |
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Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H24N2O3/c1-13-7-6-8-14(2)17(13)21-19(24)20(3,4)22-18(23)15-9-11-16(25-5)12-10-15/h6-12H,1-5H3,(H,21,24)(H,22,23) |
InChI Key |
RIDGPTFGNHSGPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)(C)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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